Histamine bisphosphate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

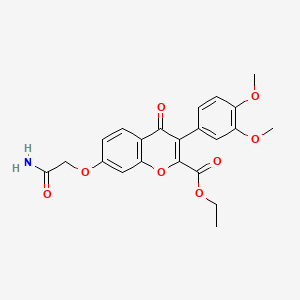

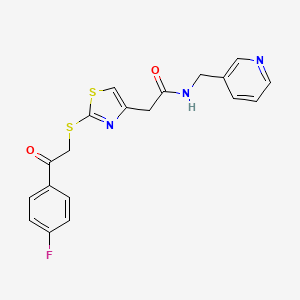

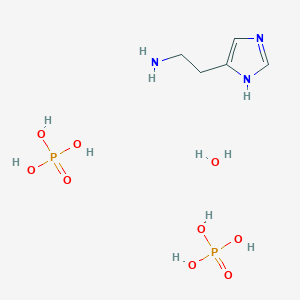

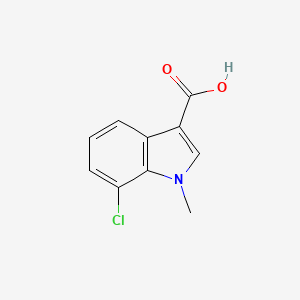

Histamine bisphosphate monohydrate is an imidazole-containing heterocyclic building block that can be employed in chemical synthesis . Its empirical formula is C5H9N3 · 2H3PO4 · H2O and its molecular weight is 325.15 . It is also known by other names such as 2-(4-Imidazolyl)ethylamine diphosphate salt, 2-(4-Imidazolyl)ethylamine diphosphate salt monohydrate, and Histamine diphosphate salt monohydrate .

Molecular Structure Analysis

This compound’s crystal structure belongs to the monoclinic space group, P 21/ c and shows O–H ? O and N–H?O hydrogen bonds .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 128-132 °C . It should be stored at a temperature of -20°C .科学的研究の応用

Cellular Mechanisms and Receptor Interactions

Histamine and GABA Receptors : Histamine-stimulated accumulation of inositol phosphate in rat cerebral cortex slices is inhibited by γ-aminobutyric acid (GABA) and the GABAb agonist baclofen, indicating an interaction between histamine and GABA receptors (Crawford & Young, 1988).

Histamine-Induced Phospholipid Hydrolysis : Histamine leads to hydrolysis of polyphosphoinositides in guinea-pig ileum and brain, suggesting its role in cellular signaling via phospholipase C activation (Donaldson & Hill, 1986).

Physiological Effects and Molecular Regulation

Regulation of Histamine Synthesis : A study focuses on the molecular regulation of mammalian histamine synthesis, highlighting histamine's role as a neurotransmitter, immune mediator, and regulator of gastric acid secretion (Huang, Li, Liang, & Finkelman, 2018).

Histamine in Cellular Responses : Different patterns of agonist-stimulated inositol phosphate isomers and cytosolic Ca2+ changes in bovine adrenal chromaffin cells are observed in response to histamine, indicating its role in cell signaling and calcium mobilization (Stauderman & Pruss, 1990).

Histamine in Pathological Conditions

Histamine in Breast Cancer : Research shows significant increases in histamine concentration in plasma and tissues of ductal breast cancer, suggesting its potential role in cancer development and progression (von Mach-Szczypiński, Stanosz, Sieja, & Stanosz, 2009).

Histamine in Endothelial Cell Activation : Histamine induces inositol phosphate production and Ca2+ mobilization in human umbilical-vein endothelial cells, pointing towards its involvement in endothelial cell activation and vascular responses (Pollock, Wreggett, & Irvine, 1988).

Detection and Analysis Techniques

Phosphorescence Responses to Histamine : A study on a monocycloplatinated complex reveals its ability to produce ratiometric phosphorescence responses to histamine, showing potential for histamine detection in biological systems (Park, Yu, Kim, Nah, Son, & You, 2018).

Ion-Pair Extraction for Histamine Analysis : A procedure using ion-pair extraction for selective histamine determination from biological fluids and tissues is developed, improving histamine analysis techniques (Tsikas, Velásquez, Toledano, & Brunner, 1993).

作用機序

Target of Action

Histamine bisphosphate monohydrate, a derivative of histamine, primarily targets H1 and H2 receptors . These receptors are G-protein coupled receptors located in various tissues of the body . The H1 receptor mediates smooth muscle contraction and dilation of capillaries, while the H2 receptor is involved in gastric acid secretion .

Mode of Action

This compound interacts with its targets by binding to the H1 and H2 receptors. This binding leads to a series of biochemical reactions that result in physiological changes. For instance, the interaction with H1 receptors leads to the dilation of arteries and capillaries, which can cause flushing of the face and a decrease in systemic blood pressure . On the other hand, interaction with H2 receptors stimulates gastric gland secretion, leading to an increased secretion of highly acidic gastric juice .

Biochemical Pathways

This compound affects several biochemical pathways. It is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by the enzyme histidine decarboxylase . The activation of H1 and H2 receptors by this compound connects to many metabolic processes important for homeostasis, including nitrogen and energy metabolism .

Pharmacokinetics

It is known that histamine, the parent compound, is rapidly metabolized and has a short half-life in the body

Result of Action

The action of this compound at the cellular level results in a variety of physiological effects. For example, the dilation of arteries and capillaries can lead to flushing of the face and a decrease in systemic blood pressure . The stimulation of gastric gland secretion can result in an increased secretion of highly acidic gastric juice .

Safety and Hazards

Histamine bisphosphate monohydrate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

将来の方向性

Histamine and its receptors represent a complex system of immunoregulation with distinct effects mediated by four GPCRs (G protein-coupled receptors HRs 1–4) and their differential expression, which changes according to the stage of cell differentiation and microenvironmental influences . Exploiting the impact of histamine on innate and adaptive immune responses may be helpful for understanding receptor signaling and trends during inflammation or regulation .

生化学分析

Biochemical Properties

Histamine bisphosphate monohydrate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . The product of this reaction, histamine, exerts its effects through at least four different G-protein coupled receptors .

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a key role in neurotransmission, immune response, nutrition, and cell growth and differentiation . It also modulates innate immune responses induced by brain-resident microglia cells and peripheral circulating monocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates four different G-protein coupled receptors, which are tissue-specific .

Metabolic Pathways

This compound is involved in various metabolic pathways. Histamine metabolism conforms a very complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism .

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2H3O4P.H2O/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4;/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSGLKZGHLZDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.O.OP(=O)(O)O.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N3O9P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)

![N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2847892.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2847896.png)

![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)

![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)